molecular formula C24H22N2O2S B14559623 4-{2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazol-4-yl}aniline CAS No. 62178-15-8

4-{2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazol-4-yl}aniline

Cat. No.: B14559623
CAS No.: 62178-15-8
M. Wt: 402.5 g/mol
InChI Key: XBCMYWWTDWADGT-UHFFFAOYSA-N
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Description

4-{2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a complex structure with a thiazole ring, a benzyloxy group, and an aniline moiety

Properties

CAS No.

62178-15-8

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[2-(3-ethoxy-4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C24H22N2O2S/c1-2-27-23-14-19(10-13-22(23)28-15-17-6-4-3-5-7-17)24-26-21(16-29-24)18-8-11-20(25)12-9-18/h3-14,16H,2,15,25H2,1H3

InChI Key

XBCMYWWTDWADGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)N)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazol-4-yl}aniline typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzyloxy and ethoxy groups, and finally the aniline moiety. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Benzyloxy Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using an ethyl halide.

    Attachment of the Aniline Moiety: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazol-4-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Aniline derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

4-{2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazol-4-yl}aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazol-4-yl}aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Similar in structure but lacks the thiazole ring and ethoxy group.

    4-(Ethoxy)phenol: Similar but lacks the benzyloxy group and thiazole ring.

    Thiazole derivatives: Compounds with a thiazole ring but different substituents.

Uniqueness

4-{2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazol-4-yl}aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring, benzyloxy group, and ethoxy group makes it a versatile compound for various applications.

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